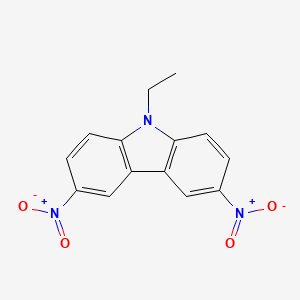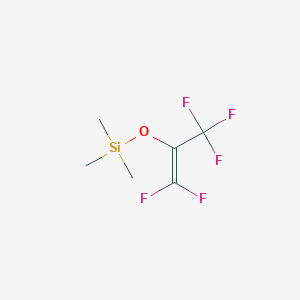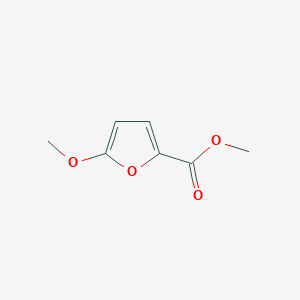
Methyl 4-(benzyloxy)-3-chlorobenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “Methyl 4-(benzyloxy)-3-chlorobenzoate” has been reported in the literature. For instance, the starting material methyl 4-(benzyloxy) benzoate was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor . Another study reported the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .Molecular Structure Analysis
The molecular structure of “Methyl 4-(benzyloxy)-3-chlorobenzoate” can be inferred from its name. It likely contains a benzyloxy group (C6H5CH2O-) and a chlorobenzoate group (C6H4CO2-) attached to the same carbon atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, pinacol boronic esters, which are similar to benzyloxy compounds, have been used in catalytic protodeboronation . Another study reported the use of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which are structurally similar to chlorobenzoates, in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(benzyloxy)-3-chlorobenzoate” can be inferred from similar compounds. For instance, methyl 3,4,5-tris(benzyloxy)benzoate has a molecular weight of 242.27 . Another compound, 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol, is a light yellow solid with a melting point of 125 °C .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
Methyl 4-(benzyloxy)-3-chlorobenzoate could potentially be used in the Suzuki–Miyaura (SM) coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters is a radical approach that could potentially involve Methyl 4-(benzyloxy)-3-chlorobenzoate . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Synthesis of Indolizidine
The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Methyl 4-(benzyloxy)-3-chlorobenzoate could potentially be used in similar syntheses.
Catalyst in Arylation Reactions
The compound could potentially be used as a catalyst in Au- and Pd-catalyzed arylation reactions .
Tsuji–Trost Allylation
Methyl 4-(benzyloxy)-3-chlorobenzoate could potentially be used in Tsuji–Trost allylation, a process that involves the palladium-catalyzed substitution of allylic substrates .
Metathesis Reactions
Metathesis is a reaction in which two compounds exchange parts to form new compounds. Methyl 4-(benzyloxy)-3-chlorobenzoate could potentially be used in such reactions .
Amide Activation
Amide activation is a process that increases the reactivity of amide bonds. Methyl 4-(benzyloxy)-3-chlorobenzoate could potentially be used in this process .
Synthesis of Benzimidazole Derivatives
Methyl 4-(benzyloxy)-3-chlorobenzoate could potentially be used in the synthesis of benzimidazole derivatives . These compounds have shown promising anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Direcciones Futuras
The future directions for “Methyl 4-(benzyloxy)-3-chlorobenzoate” could involve further exploration of its synthesis, properties, and potential applications. For instance, one study suggested that imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which are structurally similar to chlorobenzoates, have potential therapeutic significance . Another study reported the use of ultrasound and molecular sieves in the synthesis of similar compounds .
Propiedades
IUPAC Name |
methyl 3-chloro-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHIALOAKCGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



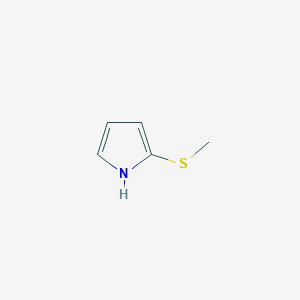
![1H-Imidazo[4,5-G]quinazolin-8-amine](/img/structure/B3353219.png)

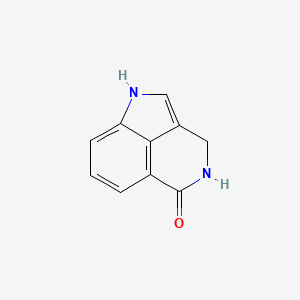
![Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3353234.png)
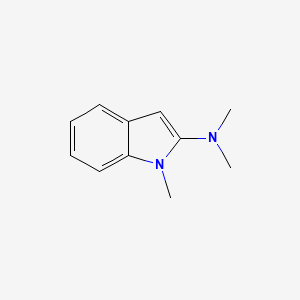
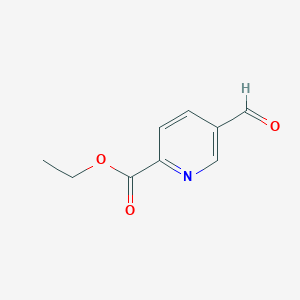
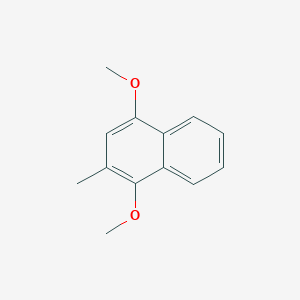
![1,2-Bis(benzo[b]thien-3-yl)ethanedione](/img/structure/B3353269.png)
